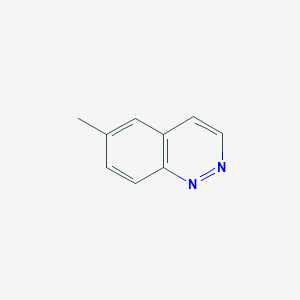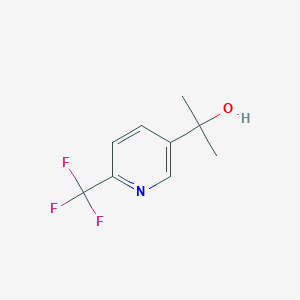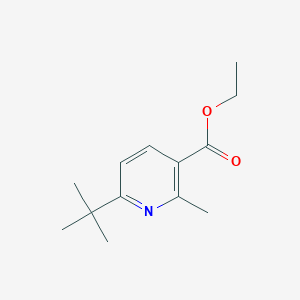
5-Bromo-2-nitrothiophene-3-carboxamide
Descripción general
Descripción
5-Bromo-2-nitrothiophene-3-carboxamide is a thiophene derivative characterized by the presence of a bromine atom at the 5th position, a nitro group at the 2nd position, and a carboxamide group at the 3rd position. Thiophene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Halogenation and Nitration: The synthesis of this compound typically involves the halogenation of thiophene to introduce the bromine atom, followed by nitration to add the nitro group.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the nitrothiophene derivative with ammonia or an amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and nitration reactions, often using continuous flow reactors to ensure consistent quality and yield. The carboxamide group is typically introduced using industrial-scale reactors designed for amide bond formation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.
Substitution: The bromine atom can be substituted with other groups, leading to a variety of substituted thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for nucleophilic substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions used.
Reduction Products: Aminothiophene derivatives.
Substitution Products: Substituted thiophene derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Bromo-2-nitrothiophene-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives.
Biology: Thiophene derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of thiophene derivatives in treating various diseases.
Industry: Thiophene derivatives are used in the development of new materials and chemicals.
Mecanismo De Acción
The mechanism by which 5-Bromo-2-nitrothiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, is known to participate in redox reactions, which can affect cellular processes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
2-Nitrothiophene-3-carboxamide: Lacks the bromine atom.
5-Bromo-2-nitrobenzene-3-carboxamide: Similar structure but with a benzene ring instead of thiophene.
Uniqueness: 5-Bromo-2-nitrothiophene-3-carboxamide is unique due to its combination of bromine and nitro groups on the thiophene ring, which can lead to distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
5-bromo-2-nitrothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3S/c6-3-1-2(4(7)9)5(12-3)8(10)11/h1H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIXLRCZHBPZNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695080 | |
| Record name | 5-Bromo-2-nitrothiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093878-20-6 | |
| Record name | 5-Bromo-2-nitrothiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90695080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1503169.png)
![5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1503173.png)









![1-[4-(3-Dimethylaminophenoxy)phenyl]ethanone](/img/structure/B1503204.png)

